molecular formula C16H14Cl2O3 B6339138 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester CAS No. 1171924-81-4

2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester

Cat. No.: B6339138
CAS No.: 1171924-81-4
M. Wt: 325.2 g/mol
InChI Key: JXQJOPWRSZPKGK-UHFFFAOYSA-N
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Description

The compound 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester features a benzoic acid backbone with a 6-hydroxy group, a methyl ester at the carboxylic acid position, and a 2,4-dichlorophenethyl substituent. This structure combines aromatic chlorination, hydroxylation, and esterification, which are common pharmacophores in medicinal and agrochemical research. The 2,4-dichlorophenyl group is known for enhancing lipophilicity and bioactivity, while the hydroxyl group may contribute to hydrogen bonding interactions .

Properties

IUPAC Name

methyl 2-[2-(2,4-dichlorophenyl)ethyl]-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3/c1-21-16(20)15-11(3-2-4-14(15)19)6-5-10-7-8-12(17)9-13(10)18/h2-4,7-9,19H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQJOPWRSZPKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)CCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester typically involves several key steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzene and 6-hydroxybenzoic acid.

    Formation of the Intermediate: The 2,4-dichlorobenzene is first converted to 2-(2,4-dichlorophenyl)ethanol through a Friedel-Crafts alkylation reaction.

    Esterification: The intermediate is then esterified with 6-hydroxybenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts alkylation and esterification reactions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoic Acid Esters with Dichlorophenyl Groups

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester
  • Molecular Formula : C₁₇H₁₆Cl₂O₄
  • Molecular Weight : 355.22 g/mol
  • Key Features :
    • Replaces the 6-hydroxy group with a methoxy group.
    • Substitutes the phenethyl chain with a benzyloxymethyl group.
  • Implications: The methoxy group increases lipophilicity (higher logP) compared to the hydroxy analog.
4-(3,4-Dichloro-phenyl)-2,4-dioxo-butyric acid methyl ester
  • Molecular Formula: C₁₁H₉Cl₂NO₂
  • Molecular Weight : 258.10 g/mol
  • Key Features :
    • Contains a 3,4-dichlorophenyl group instead of 2,4-dichloro substitution.
    • Features a dioxo-butyric acid ester rather than a benzoic acid backbone.
  • Implications: 3,4-Dichloro substitution may alter electronic distribution and steric interactions.

Benzoic Acid Esters with Heterocyclic Substituents

2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester
  • Molecular Formula : C₁₈H₁₆O₅
  • Molecular Weight : 312.32 g/mol
  • Key Features :
    • Replaces the dichlorophenyl group with a benzodioxol-vinyl moiety.
    • Uses an ethyl ester instead of a methyl ester.
  • Implications :
    • The benzodioxol group may enhance π-π stacking interactions in biological systems.
    • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability .
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester
  • Molecular Formula : C₁₅H₁₃BrO₃
  • Molecular Weight : 337.17 g/mol
  • Key Features :
    • Substitutes the dichlorophenyl group with a bromothiophene-vinyl group.
  • Implications: Bromine’s electronegativity and thiophene’s aromaticity may influence electronic properties and target selectivity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester C₁₆H₁₄Cl₂O₃ 333.19 2,4-Dichlorophenethyl, 6-hydroxy, methyl ester Not provided
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester C₁₇H₁₆Cl₂O₄ 355.22 2,4-Dichlorobenzyloxymethyl, 6-methoxy 1171923-92-4
4-(3,4-Dichloro-phenyl)-2,4-dioxo-butyric acid methyl ester C₁₁H₉Cl₂NO₂ 258.10 3,4-Dichlorophenyl, dioxo-butyric ester 374679-63-7
2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester C₁₈H₁₆O₅ 312.32 Benzodioxol-vinyl, ethyl ester 365543-23-3
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester C₁₅H₁₃BrO₃ 337.17 Bromothiophene-vinyl, ethyl ester 1171924-18-7

Structural and Functional Implications

  • Hydroxy vs.
  • Dichlorophenyl Position : 2,4-Dichloro substitution is associated with enhanced antimicrobial activity in literature, whereas 3,4-dichloro analogs may prioritize different biological targets .
  • Ester Chain Length : Methyl esters generally hydrolyze faster than ethyl esters, suggesting the target compound may have a shorter half-life in vivo compared to ethyl ester derivatives .

Biological Activity

2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, commonly referred to as a methyl ester derivative of a hydroxybenzoic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its complex structure that includes a dichlorophenyl group, which may enhance its interaction with biological targets.

  • Molecular Formula : C₁₅H₁₄Cl₂O₃
  • CAS Number : 1171924-91-6
  • Density : 1.17 g/cm³

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the domains of antimicrobial and anti-inflammatory properties. The presence of the dichlorophenyl group is believed to enhance its interactions with various biochemical pathways, making it a candidate for further drug development.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, demonstrating effective inhibition at varying concentrations.

Anti-inflammatory Properties

The compound's anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Research Findings and Case Studies

Several key studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective: To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.
  • Anti-inflammatory Mechanism Study :
    • Objective: To assess the impact on cytokine production in macrophages.
    • Findings: Treatment with the compound resulted in a significant reduction (up to 70%) in TNF-alpha production compared to untreated controls.
  • In Vivo Efficacy Assessment :
    • Objective: To evaluate therapeutic potential in animal models of inflammation.
    • Findings: In a carrageenan-induced paw edema model, administration of the compound significantly reduced swelling compared to the control group.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-[2-(2,4-Dichloro-phenyl)-ethyl]-benzoic acidLacks methoxy group; simpler structureModerate antibacterial
2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acidHydroxyl group instead of methoxyStrong anti-inflammatory
2-[2-(2,4-Dichloro-phenyl)-ethyl]-4-methoxy-benzoic acidDifferent position of methoxy groupVariable activity

The biological activity of this compound is hypothesized to involve:

  • Binding Interactions : The dichlorophenyl group enhances binding affinity to hydrophobic pockets in proteins.
  • Metabolite Formation : Hydrolysis of the ester group may release active metabolites that exert biological effects.

Q & A

Q. What are the standard protocols for synthesizing 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester?

  • Methodological Answer : Synthesis typically involves esterification of the parent benzoic acid derivative. A reflux setup with methanol and a catalytic acid (e.g., sulfuric acid) is commonly used. For example, substituted benzoic acids are refluxed with excess methanol under acidic conditions to yield methoxy esters . Optimization may require adjusting reaction time (6–24 hours) and temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can this compound be characterized using analytical techniques?

  • Methodological Answer :
  • TLC : Use silica plates with a mobile phase (e.g., n-hexane:EtOAc = 6:4) to monitor reaction progress .
  • HPLC : Employ a Chromolith® Monolithic Silica column (C18, 4.6 × 100 mm) with UV detection at 210–254 nm for purity assessment .
  • FTIR : Confirm ester C=O stretching (~1720 cm⁻¹) and hydroxyl (-OH) absorption (~3400 cm⁻¹) .
  • NMR : Key signals include the methyl ester singlet (δ 3.8–3.9 ppm, 3H) and aromatic protons (δ 6.5–8.0 ppm) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Store at -20°C in anhydrous conditions to prevent hydrolysis. Stability studies show ≤5% degradation over 4 years when protected from light and moisture. For short-term use, refrigerated storage (4°C) in amber vials is sufficient .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the 2,4-dichlorophenyl group with other aryl/heteroaryl groups (e.g., pyridinyl, ) or modify the ester moiety (e.g., ethyl/propyl esters, ).
  • Bioassay Design : Test analogs against COX-2 enzymes (IC₅₀ assays) or cellular targets (e.g., AMPK activation, ). Use molecular docking (AutoDock Vina) to predict binding affinities .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :
  • Dynamic Effects : Check for tautomerism or rotameric equilibria using variable-temperature NMR (VT-NMR).
  • Computational Validation : Compare experimental shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*). For example, aromatic proton shifts may vary due to electron-withdrawing substituents .

Q. What catalytic systems optimize the esterification yield while minimizing side reactions?

  • Methodological Answer :
  • Acid Catalysts : Compare H₂SO₄ (yield: 85–88%) vs. p-toluenesulfonic acid (PTSA, yield: 78–82%) .

  • Green Catalysts : Explore immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free conditions (yield: ~70%, 48 hours) .

    CatalystTemp (°C)Time (h)Yield (%)
    H₂SO₄801288
    PTSA701882
    Lipase B504870

Q. What mechanistic insights explain its interaction with COX-2 enzymes?

  • Methodological Answer : Molecular dynamics simulations suggest the 2,4-dichlorophenyl group occupies the hydrophobic pocket of COX-2, while the ester carbonyl forms hydrogen bonds with Arg120 and Tyr355. Competitive inhibition assays (IC₅₀ = 1.2 µM) support this model .

Q. How does the compound’s stability vary in biological matrices (e.g., plasma)?

  • Methodological Answer : Conduct stability studies in human plasma (37°C, pH 7.4):
  • Half-Life : ~3 hours due to esterase-mediated hydrolysis.
  • Mitigation : Co-administer esterase inhibitors (e.g., bis(4-nitrophenyl) phosphate) or use prodrug strategies .

Q. What computational tools predict its pharmacokinetic properties?

  • Methodological Answer : Use SwissADME or pkCSM to estimate logP (2.8), solubility (-4.2 LogS), and bioavailability (55%). Molecular weight (341.2 g/mol) and TPSA (66.8 Ų) align with Lipinski’s rules .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 88%)?

  • Methodological Answer :
  • Source Check : Verify catalyst purity (e.g., >97% H₂SO₄ vs. technical grade).
  • Parameter Audit : Compare reaction scales (mmol vs. bulk), solvent drying (anhydrous vs. wet), and workup methods .

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